Product packaging for 2-(2,3-Dichlorophenyl)acetaldehyde(Cat. No.:CAS No. 114686-81-6)

2-(2,3-Dichlorophenyl)acetaldehyde

Cat. No.: B053857
CAS No.: 114686-81-6
M. Wt: 189.04 g/mol
InChI Key: BTRPFUUMJDFUAF-UHFFFAOYSA-N
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Description

2-(2,3-Dichlorophenyl)acetaldehyde is a versatile organic compound and valuable synthetic intermediate in advanced chemical research. This aromatic aldehyde, characterized by the presence of two chlorine atoms on the phenyl ring, is primarily employed in the construction of complex molecular architectures. Its high reactivity makes it a key building block for the synthesis of various heterocyclic compounds and active pharmaceutical intermediates (APIs). Related dichlorophenylacetaldehyde derivatives have been utilized in methods such as N-heterocyclic carbene-catalyzed condensation and annulation reactions to form privileged structures like 3-arylcoumarins . The electron-withdrawing nature of the chlorine atoms significantly influences the electronic properties of the molecule, making it a useful scaffold for studying structure-activity relationships in medicinal chemistry and for developing new agrochemicals. As a specialty chemical, it enables researchers to explore novel synthetic pathways and develop efficient production processes for target molecules. This product is intended for laboratory research purposes only. It is strictly labeled as "For Research Use Only" and is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should consult the relevant Safety Data Sheet (SDS) and adhere to all laboratory safety protocols before handling.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H6Cl2O B053857 2-(2,3-Dichlorophenyl)acetaldehyde CAS No. 114686-81-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(2,3-dichlorophenyl)acetaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6Cl2O/c9-7-3-1-2-6(4-5-11)8(7)10/h1-3,5H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTRPFUUMJDFUAF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)Cl)CC=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6Cl2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80625275
Record name (2,3-Dichlorophenyl)acetaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80625275
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

114686-81-6
Record name (2,3-Dichlorophenyl)acetaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80625275
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 2 2,3 Dichlorophenyl Acetaldehyde and Analogues

Emerging and Green Chemistry Approaches in Dichlorophenylacetaldehyde Synthesis

The synthesis of specialty chemicals like 2-(2,3-dichlorophenyl)acetaldehyde is increasingly governed by the principles of green chemistry, which prioritize sustainability, efficiency, and safety. Emerging synthetic strategies are moving away from traditional stoichiometric reactions towards more advanced catalytic methods. These modern approaches, including biocatalysis, photocatalysis, and continuous flow chemistry, offer significant advantages by minimizing waste, reducing energy consumption, and often providing higher selectivity under milder reaction conditions.

Biocatalytic Synthesis

Biocatalysis leverages the high specificity and efficiency of enzymes to perform chemical transformations. For the synthesis of arylacetaldehydes, enzymatic cascades that mimic natural metabolic routes represent a prominent green chemistry approach. researchgate.netnih.gov These systems can convert substituted amino acids into their corresponding aldehydes in a one-pot process using whole-cell or isolated enzyme systems.

A potential biocatalytic route to this compound would start from the corresponding non-canonical amino acid, 2,3-dichloro-L-phenylalanine. This synthesis can be achieved through a multi-enzyme cascade hosted in a microbial chassis like Escherichia coli. researchgate.net The process typically involves two key enzymatic steps:

Deamination: An L-amino acid deaminase (LAAD) first converts the amino acid into its corresponding α-keto acid, (2,3-dichlorophenyl)pyruvic acid. researchgate.net

Decarboxylation: An α-keto acid decarboxylase (ARO10) then removes a molecule of carbon dioxide from the α-keto acid to yield the final product, this compound. researchgate.net

This method is highly efficient, with studies on analogous compounds like L-phenylalanine and L-tyrosine demonstrating conversions exceeding 95% under mild conditions (e.g., pH 8.0, 30-37 °C). researchgate.netnih.gov The entire process operates in an aqueous medium, eliminating the need for hazardous organic solvents. Further enzymatic modules can be added to the cascade to reduce the aldehyde to the corresponding alcohol or oxidize it to the carboxylic acid if desired. researchgate.net

Table 1: Hypothetical Biocatalytic Cascade for this compound Synthesis

StepEnzymeEnzyme Source (Example)SubstrateProduct
1L-Amino Acid Deaminase (LAAD)Proteus mirabilis2,3-Dichloro-L-phenylalanine(2,3-Dichlorophenyl)pyruvic acid
2α-Keto Acid Decarboxylase (ARO10)Saccharomyces cerevisiae(2,3-Dichlorophenyl)pyruvic acidThis compound

Photocatalytic Methods

Photoredox catalysis is an emerging field in organic synthesis that uses light to initiate and drive chemical reactions. chemrxiv.org This technology offers novel pathways for bond formation and functional group transformations under exceptionally mild conditions. While a direct photocatalytic synthesis for this compound has not been extensively detailed, the principles allow for the design of plausible synthetic routes.

One potential approach is the photocatalytic oxidation of 2-(2,3-dichlorophenyl)ethanol (B56066). This reaction could employ an organic photocatalyst that, upon excitation by visible light, becomes a powerful oxidant capable of abstracting a hydrogen atom from the alcohol, leading to the formation of the aldehyde. Another hypothetical route could involve the cross-coupling of a 2,3-dichlorophenyl halide with an acetaldehyde (B116499) enolate equivalent, mediated by a photoredox catalyst. These methods avoid the use of heavy metal oxidants or harsh reagents, aligning with green chemistry principles. The field of photoredox autocatalysis, where the product itself acts as the photocatalyst for its own formation, represents a frontier with potential applicability. chemrxiv.org

Continuous Flow Chemistry

Continuous flow chemistry involves performing chemical reactions in a continuously flowing stream within a network of tubes or microreactors. This methodology offers substantial improvements over traditional batch processing in terms of safety, heat and mass transfer, reaction control, and scalability. rsc.orggoogle.com

The synthesis of dichlorophenylacetaldehyde analogues can be adapted to a flow system to enhance efficiency and safety. For example, a key step such as the oxidation of 2-(2,3-dichlorophenyl)ethanol to the aldehyde can be performed in a flow reactor packed with a solid-supported oxidizing agent. This setup allows for precise control over temperature and residence time, minimizing the formation of over-oxidation byproducts. Furthermore, the product flows out of the reactor continuously, simplifying purification as the reagent is immobilized. Research on the flow synthesis of conjugated polymers has demonstrated that superior control over reaction parameters leads to significantly improved product consistency in greatly reduced reaction times compared to batch methods. rsc.orgelsevierpure.com

Table 2: Comparison of Batch vs. Continuous Flow for a Hypothetical Oxidation Synthesis

ParameterConventional Batch SynthesisContinuous Flow SynthesisAdvantage of Flow Chemistry
Reaction Time HoursMinutesIncreased throughput and efficiency. rsc.org
Heat Transfer Limited by vessel surface area; potential for hot spotsHigh surface-area-to-volume ratio; excellent heat dissipationEnhanced safety, reduced side reactions. rsc.org
Scalability Difficult; requires redesign of equipmentStraightforward; accomplished by running the system for a longer duration ("scaling out")Faster transition from lab to production scale.
Safety Large volumes of reagents handled at onceSmall reaction volumes at any given timeMinimized risk of thermal runaway or accidents.
Product Purity Potential for byproducts due to poor temperature controlHigher purity due to precise control over conditions. elsevierpure.comImproved product quality and simplified purification.

Chemical Reactivity and Reaction Mechanisms of 2 2,3 Dichlorophenyl Acetaldehyde

Nucleophilic Addition Reactions at the Electrophilic Carbonyl Center

The carbonyl group in 2-(2,3-Dichlorophenyl)acetaldehyde is characterized by a polarized carbon-oxygen double bond, rendering the carbonyl carbon electrophilic and susceptible to attack by nucleophiles. The presence of the 2,3-dichlorophenyl group significantly modulates this reactivity through inductive and steric effects.

General Principles of Nucleophilic Addition to Aldehydes

Nucleophilic addition is a characteristic reaction of aldehydes and ketones. libretexts.orgncert.nic.inmasterorganicchemistry.comlibretexts.org The process involves the attack of a nucleophile on the electron-deficient carbonyl carbon. libretexts.orgncert.nic.in This initial attack breaks the pi (π) bond of the carbonyl group, leading to the formation of a tetrahedral alkoxide intermediate. libretexts.orglibretexts.org Subsequent protonation of the alkoxide yields an alcohol. libretexts.orglibretexts.org Aldehydes are generally more reactive than ketones in nucleophilic additions due to less steric hindrance and greater polarization of the carbonyl group. libretexts.orgncert.nic.in The reactivity of the carbonyl carbon can be enhanced by electron-withdrawing groups attached to the molecule, which increase its electrophilicity. masterorganicchemistry.com

For this compound, the two chlorine atoms on the phenyl ring act as electron-withdrawing groups through their inductive effect. This effect increases the partial positive charge on the carbonyl carbon, making it more electrophilic and thus more reactive toward nucleophiles compared to unsubstituted phenylacetaldehyde (B1677652). masterorganicchemistry.com

Reactions with Carbon Nucleophiles: Organometallic Reagents (e.g., Grignard, Organolithium Reagents)

Organometallic reagents like Grignard (R-MgX) and organolithium (R-Li) reagents are potent carbon-based nucleophiles that readily add to aldehydes. wikipedia.org The reaction with an aldehyde, followed by an acidic workup, results in the formation of a secondary alcohol. wikipedia.org

The general mechanism involves the nucleophilic attack of the carbanionic carbon from the organometallic reagent on the electrophilic carbonyl carbon. acs.org This forms a new carbon-carbon bond and a tetrahedral magnesium or lithium alkoxide intermediate. byjus.com Subsequent protonation of this intermediate with a dilute acid yields the final alcohol product. wikipedia.orgbyjus.com

In the case of this compound, reaction with a Grignard or organolithium reagent is expected to proceed readily. The electron-withdrawing nature of the 2,3-dichlorophenyl group enhances the electrophilicity of the carbonyl carbon, favoring nucleophilic attack. However, the presence of the chlorine atom at the ortho position of the phenyl ring introduces steric hindrance, which could potentially slow down the reaction rate compared to an unsubstituted phenylacetaldehyde.

Table 1: Expected Products from Reactions with Organometallic Reagents

ReactantReagentExpected Product
This compoundMethylmagnesium bromide (CH₃MgBr), then H₃O⁺1-(2,3-Dichlorophenyl)propan-2-ol
This compoundPhenyllithium (C₆H₅Li), then H₃O⁺1-(2,3-Dichlorophenyl)-2-phenyl-ethanol

Reductions by Hydride Donors (e.g., Sodium Borohydride (B1222165), Lithium Aluminum Hydride)

Hydride donors are common reagents for the reduction of aldehydes to primary alcohols. Sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are two such widely used reagents. sigmaaldrich.comkhanacademy.org LiAlH₄ is a much stronger reducing agent than NaBH₄ and can reduce a wider range of functional groups. khanacademy.org Both reagents deliver a hydride ion (H⁻) to the carbonyl carbon. sigmaaldrich.comwikipedia.org

The reduction mechanism is a nucleophilic addition. The hydride ion attacks the electrophilic carbonyl carbon, forming a tetrahedral alkoxide intermediate. wikipedia.org This intermediate is then protonated during a workup step (often with water or dilute acid) to give the primary alcohol. sigmaaldrich.comwikipedia.org

For this compound, reduction with either NaBH₄ or LiAlH₄ is expected to efficiently produce 2-(2,3-Dichlorophenyl)ethanol (B56066). The enhanced electrophilicity of the carbonyl carbon due to the electron-withdrawing dichlorophenyl group should facilitate the attack by the hydride ion, potentially leading to a faster reaction rate compared to unsubstituted aldehydes. masterorganicchemistry.com

Table 2: Products of Hydride Reduction

ReactantReducing AgentProduct
This compoundSodium Borohydride (NaBH₄)2-(2,3-Dichlorophenyl)ethanol
This compoundLithium Aluminum Hydride (LiAlH₄)2-(2,3-Dichlorophenyl)ethanol

Addition of Heteroatom Nucleophiles (e.g., Hydroxide (B78521), Alkoxide, Cyanide)

Heteroatom nucleophiles also add to the carbonyl group of aldehydes. The addition of water (catalyzed by acid or base) forms a hydrate (B1144303), while the addition of an alcohol yields a hemiacetal. The addition of a cyanide ion (CN⁻) results in the formation of a cyanohydrin.

The addition of hydrogen cyanide (HCN) to aldehydes is a classic example of nucleophilic addition. rsc.org The reaction is typically catalyzed by a base, which generates the more nucleophilic cyanide ion. rsc.org The cyanide ion attacks the carbonyl carbon, forming a tetrahedral intermediate which is then protonated to yield a cyanohydrin. masterorganicchemistry.com This reaction is generally reversible. masterorganicchemistry.com

With this compound, the formation of the corresponding cyanohydrin, 2-hydroxy-3-(2,3-dichlorophenyl)propanenitrile, is anticipated upon treatment with HCN and a catalytic amount of base. The electron-withdrawing dichlorophenyl group increases the electrophilicity of the carbonyl carbon, which would favor the nucleophilic attack by the cyanide ion and likely shift the equilibrium towards the cyanohydrin product.

Enolate Chemistry and Aldol-Type Transformations

The presence of α-hydrogens (hydrogens on the carbon adjacent to the carbonyl group) in this compound allows for the formation of an enolate ion, which is a key intermediate in several important carbon-carbon bond-forming reactions.

Base-Catalyzed and Acid-Catalyzed Aldol (B89426) Additions and Condensations

The aldol reaction is a fundamental process in organic chemistry where an enol or enolate ion reacts with a carbonyl compound to form a β-hydroxy aldehyde or β-hydroxy ketone (an aldol addition). wikipedia.orgwikipedia.org Subsequent dehydration of the aldol addition product can lead to an α,β-unsaturated carbonyl compound, a process known as aldol condensation. wikipedia.orgwikipedia.org

The reaction is initiated by the deprotonation of an α-hydrogen by a base to form a nucleophilic enolate ion. masterorganicchemistry.com This enolate then attacks the electrophilic carbonyl carbon of another aldehyde molecule. wikipedia.org Protonation of the resulting alkoxide intermediate yields the aldol addition product. wikipedia.org

In this compound, the α-hydrogens are expected to be more acidic than those of acetaldehyde (B116499) due to the electron-withdrawing nature of the adjacent 2,3-dichlorophenyl ring, which helps to stabilize the resulting enolate anion. masterorganicchemistry.com This increased acidity facilitates enolate formation.

Therefore, this compound is expected to readily undergo a self-aldol reaction in the presence of a base to form 3-hydroxy-2,4-bis(2,3-dichlorophenyl)butanal. With heating, this aldol adduct would likely dehydrate to form 2,4-bis(2,3-dichlorophenyl)but-2-enal. Due to its enolizable nature, it can also participate in crossed aldol reactions with other aldehydes or ketones. wikipedia.org

Table 3: Expected Aldol Reaction Products

Reaction TypeReactantsExpected Aldol Addition ProductExpected Aldol Condensation Product
Self-Aldol ReactionThis compound (2 equiv.)3-hydroxy-2,4-bis(2,3-dichlorophenyl)butanal2,4-bis(2,3-dichlorophenyl)but-2-enal
Crossed Aldol ReactionThis compound + Acetone4-hydroxy-4-methyl-1-(2,3-dichlorophenyl)pentan-2-one4-methyl-1-(2,3-dichlorophenyl)pent-3-en-2-one

Crossed Aldol Reactions with Non-Enolizable Carbonyls

Crossed aldol reactions, also known as mixed aldol reactions, involve the reaction between two different carbonyl compounds. chemistrysteps.comlibretexts.org A significant challenge in these reactions is the potential for a mixture of products due to both reactants being able to form an enolate and act as a nucleophile, as well as being susceptible to nucleophilic attack. chemistrysteps.comlibretexts.org This often makes crossed aldol reactions synthetically inefficient. chemistrysteps.com

However, a synthetically useful crossed aldol reaction can be achieved by using a non-enolizable carbonyl compound as one of the reactants. libretexts.orglibretexts.org Non-enolizable carbonyls lack α-hydrogens and therefore cannot form an enolate. libretexts.orglibretexts.org This restricts them to acting only as the electrophilic acceptor, thereby reducing the number of possible products by half. libretexts.orglibretexts.org

In the context of this compound, which possesses α-hydrogens and can form an enolate, its reaction with a non-enolizable carbonyl, such as benzaldehyde, would proceed with the this compound acting as the enolate donor. To prevent the self-condensation of this compound, a common strategy is to slowly add it to a mixture of the non-enolizable aldehyde and a base. chemistrysteps.com This keeps the concentration of the enolizable aldehyde low, favoring the reaction with the non-enolizable partner. chemistrysteps.com

The general mechanism for a base-catalyzed crossed aldol reaction is as follows:

Enolate Formation: A base abstracts an α-hydrogen from the enolizable carbonyl compound, in this case, this compound, to form a resonance-stabilized enolate. msu.edu

Nucleophilic Attack: The nucleophilic enolate attacks the electrophilic carbonyl carbon of the non-enolizable aldehyde. msu.edu

Protonation: The resulting alkoxide is protonated by a protic solvent (e.g., water) to yield a β-hydroxy aldehyde, the aldol addition product. msu.edu

Under heating or acidic/basic conditions, this aldol addition product can undergo dehydration to form a more stable α,β-unsaturated aldehyde.

Intramolecular Aldol Cyclizations in Dichlorophenyl Systems

Intramolecular aldol reactions occur when a molecule contains two carbonyl groups. pressbooks.publibretexts.org This allows for the formation of a cyclic product through an internal reaction where one carbonyl group forms an enolate that attacks the other carbonyl group within the same molecule. pressbooks.publibretexts.org These reactions are generally faster than their intermolecular counterparts due to the proximity of the reacting groups. libretexts.org

In dichlorophenyl systems, a dicarbonyl compound containing the 2,3-dichlorophenyl moiety could undergo an intramolecular aldol cyclization. The regioselectivity of the cyclization, meaning which enolate is formed and which carbonyl is attacked, determines the size of the resulting ring. Typically, the formation of five- and six-membered rings is favored due to their greater thermodynamic stability compared to smaller or larger rings. pressbooks.publibretexts.orglibretexts.org

The mechanism is analogous to the intermolecular reaction, involving enolate formation, intramolecular nucleophilic attack, and subsequent protonation. pressbooks.publibretexts.org An equilibrium is established between the reactants and possible cyclic products, and the most stable product will predominate. pressbooks.publibretexts.org For instance, a 1,5-diketone will preferentially form a six-membered ring over a strained four-membered ring. libretexts.orglibretexts.org

Catalytic Aspects of Aldol Reactions (e.g., Organocatalysis)

Organocatalysis, the use of small organic molecules as catalysts, has emerged as a powerful tool in asymmetric synthesis, including aldol reactions. nih.govnih.gov Proline and its derivatives are among the most well-studied organocatalysts for aldol reactions. nih.govnih.gov These catalysts can facilitate the formation of a specific enantiomer of the aldol product, which is of great importance in the synthesis of pharmaceuticals and other biologically active molecules. nih.gov

The mechanism of proline-catalyzed aldol reactions typically involves the formation of an enamine intermediate between the ketone or aldehyde donor and the proline catalyst. nih.gov This enamine then acts as the nucleophile, attacking the electrophilic carbonyl acceptor. The chiral environment provided by the proline catalyst directs the attack to one face of the carbonyl group, leading to an enantiomerically enriched product. nih.gov

For a reaction involving this compound as the enolate precursor, an organocatalyst could be employed to control the stereochemical outcome of its reaction with another carbonyl compound. The choice of catalyst and reaction conditions, such as the solvent and the presence of additives, can significantly influence the yield and enantioselectivity of the reaction. nih.govresearchgate.net Research has shown that even the ionic content of an aqueous medium can affect the efficiency of organocatalyzed aldol reactions. researchgate.net

Free Radical Initiated Reactions

Halogen Atom Abstraction and Radical Formation

The stability of the resulting aryl radical would influence the feasibility of this reaction. The bond dissociation energies of the C-Cl bonds would be a key factor.

Regioselectivity in Radical Additions (e.g., Peroxide Effect)

In the context of radical additions to alkenes, the "peroxide effect" describes the anti-Markovnikov addition of hydrogen bromide, which proceeds via a radical mechanism. A similar principle of regioselectivity would apply to any radical addition reactions involving this compound, should it possess a site of unsaturation or be involved in a reaction with an unsaturated molecule.

The regioselectivity of a radical addition is determined by the stability of the radical intermediate formed. The incoming radical will add to the carbon atom that results in the formation of the more stable radical. For instance, in the addition of a radical to an alkene, the addition will occur at the less substituted carbon to produce a more substituted (and therefore more stable) radical intermediate.

Other Significant Chemical Transformations

Beyond aldol and radical reactions, this compound, as a typical aldehyde, can undergo a variety of other chemical transformations. iitk.ac.in

Oxidation: The aldehyde group can be readily oxidized to a carboxylic acid, yielding 2-(2,3-Dichlorophenyl)acetic acid. iitk.ac.in Common oxidizing agents for this transformation include potassium permanganate, chromic acid, and Tollens' reagent.

Reduction: The aldehyde can be reduced to a primary alcohol, 2-(2,3-Dichlorophenyl)ethanol. iitk.ac.in Typical reducing agents include sodium borohydride and lithium aluminum hydride. wikipedia.org

Addition of Nucleophiles: The electrophilic carbonyl carbon is susceptible to attack by a wide range of nucleophiles. iitk.ac.in For example, reaction with Grignard reagents or organolithium compounds would lead to the formation of secondary alcohols. Addition of cyanide followed by hydrolysis would produce an α-hydroxy acid.

Wittig Reaction: The Wittig reaction allows for the conversion of the carbonyl group into a carbon-carbon double bond. Reaction with a phosphorus ylide would yield a substituted alkene.

Formation of Imines and Enamines: Reaction with primary amines yields imines, while reaction with secondary amines produces enamines. These reactions are often reversible and catalyzed by acid.

Knoevenagel Condensations and Sequential Reactions

The Knoevenagel condensation is a cornerstone reaction for aldehydes and involves the nucleophilic addition of a compound with an active methylene (B1212753) group, followed by a dehydration step to yield an α,β-unsaturated product. wikipedia.orgsigmaaldrich.com This reaction is typically catalyzed by a weak base, such as an amine, to facilitate the deprotonation of the active methylene compound without promoting the self-condensation of the aldehyde. wikipedia.org

For this compound, the reaction proceeds by the formation of a new carbon-carbon double bond. The general mechanism involves the base-catalyzed formation of an enolate from the active methylene compound, which then acts as a nucleophile, attacking the electrophilic carbonyl carbon of the aldehyde. The resulting β-hydroxy intermediate readily undergoes dehydration to form the final condensed product. sigmaaldrich.com

A variety of active methylene compounds can be employed in this reaction, leading to a diverse range of derivatives. The specific product depends on the nature of the electron-withdrawing groups (Z and Z') attached to the methylene carbon.

Table 1: Potential Knoevenagel Condensation Reactions of this compound

Active Methylene CompoundFormulaCatalyst (Typical)Expected Product Structure
MalononitrileCH₂(CN)₂Piperidine, Triethylamine2-(2,3-Dichlorobenzylidene)malononitrile
Ethyl CyanoacetateNCCH₂COOEtPiperidine, DABCO researchgate.netEthyl 2-cyano-3-(2,3-dichlorophenyl)acrylate
Diethyl MalonateCH₂(COOEt)₂Piperidine, Pyridine (B92270)Diethyl 2-(2,3-dichlorobenzylidene)malonate
Meldrum's AcidC₆H₈O₄Piperidine5-(2,3-Dichlorobenzylidene)-2,2-dimethyl-1,3-dioxane-4,6-dione
NitromethaneCH₃NO₂Weak amine base1-(2,3-Dichlorophenyl)-2-nitroprop-1-ene

A notable variant is the Doebner modification, which utilizes pyridine as a catalyst and solvent when one of the activating groups on the nucleophile is a carboxylic acid, such as in malonic acid. wikipedia.orgorganic-chemistry.org This modification typically results in both condensation and subsequent decarboxylation. wikipedia.org

Furthermore, the products of the Knoevenagel condensation can serve as substrates for subsequent sequential reactions. For instance, intramolecular cyclization reactions can follow the initial condensation, leading to the formation of more complex heterocyclic or carbocyclic systems, such as indenes or benzofulvenes, although the specific pathways depend heavily on the reactants and conditions. nih.gov

Electrophilic Aromatic Substitution on the Dichlorophenyl Ring

Electrophilic aromatic substitution (EAS) is a fundamental reaction class for aromatic compounds, involving the replacement of an atom, typically hydrogen, on the aromatic ring with an electrophile. dalalinstitute.com The reactivity and regioselectivity of the dichlorophenyl ring in this compound towards electrophiles are governed by the electronic effects of its substituents: two chlorine atoms and the acetaldehyde-containing side chain.

The general mechanism for EAS proceeds in two steps:

Attack of the π-electron system of the aromatic ring on the electrophile (E⁺), forming a resonance-stabilized carbocation known as an arenium ion. This is the rate-determining step as it disrupts the ring's aromaticity. masterorganicchemistry.com

Deprotonation of the arenium ion by a weak base, restoring aromaticity and yielding the substituted product. masterorganicchemistry.com

The substituents on the benzene (B151609) ring significantly influence the reaction.

Chlorine atoms : Halogens are deactivating groups due to their strong inductive electron-withdrawing effect, which lowers the electron density of the ring and slows the rate of substitution compared to benzene. However, they are ortho-, para-directors because they can donate a lone pair of electrons through resonance, stabilizing the arenium ion intermediate when the attack occurs at these positions. dalalinstitute.com

-CH₂CHO group : The acetaldehyde group is a deactivating group due to the electron-withdrawing nature of the carbonyl. It directs incoming electrophiles to the meta position.

In this compound, the available positions for substitution are C4, C5, and C6. The directing effects of the substituents must be considered collectively. The chlorine at C2 directs towards C4 and C6 (ortho and para positions). The chlorine at C3 directs towards C5 (ortho) and C1 (para, already substituted). The -CH₂CHO group at C1 directs towards C5 (meta).

Table 2: Analysis of Directing Effects for Electrophilic Aromatic Substitution

PositionActivating/Deactivating InfluenceDirecting EffectsPredicted Outcome
C4 Influenced by C2-Cl (ortho) and C3-Cl (meta)Ortho to C2-ClFavorable site for substitution, activated by resonance from C2-Cl.
C5 Influenced by C2-Cl (meta), C3-Cl (ortho), and -CH₂CHO (meta)Ortho to C3-Cl, Meta to C1-groupModerately favorable; receives directing influence from C3-Cl and the side chain.
C6 Influenced by C2-Cl (para) and C3-Cl (meta)Para to C2-ClFavorable site for substitution, strongly activated by resonance from C2-Cl.

Given these effects, electrophilic substitution is most likely to occur at the C4 and C6 positions, which are activated by the resonance effect of the C2 chlorine atom. Common EAS reactions include nitration (using HNO₃/H₂SO₄) and halogenation (using X₂/FeX₃), which would be expected to yield a mixture of 4- and 6-substituted products. savemyexams.com

Pericyclic and Rearrangement Reactions (e.g., Analogues of 3-aza-Cope)

Pericyclic reactions are concerted reactions that proceed through a cyclic transition state and are characterized by a simultaneous reorganization of bonding electrons. msu.edu While this compound itself does not directly undergo pericyclic reactions, it can be converted into precursors for such transformations, particularly for sigmatropic rearrangements like the aza-Cope rearrangement.

The aza-Cope rearrangements are heteroatomic versions of the Cope rearrangement, a wikipedia.orgwikipedia.org-sigmatropic shift of a 1,5-diene. wikipedia.org The 3-aza-Cope rearrangement, also known as the aza-Claisen rearrangement, involves a system containing a nitrogen atom at the 3-position of a 1,5-diene framework. tcichemicals.com

To generate a substrate for a 3-aza-Cope rearrangement from this compound, a multi-step synthetic sequence would be necessary. A plausible route involves:

Formation of an Imine/Enamine : The aldehyde could first react with a suitable amine, such as allylamine, to form an N-allyl imine.

Tautomerization : The imine could then tautomerize to the corresponding N-allylenamine, which possesses the required 1-aza-1,5-diene skeleton for a related rearrangement, or be further modified to create the 3-aza-1,5-diene skeleton.

Rearrangement : Upon heating, this enamine could undergo a wikipedia.orgwikipedia.org-sigmatropic rearrangement. The reaction typically proceeds through a stereospecific, chair-like transition state to form a new γ,δ-unsaturated imine. wikipedia.orgtcichemicals.com Hydrolysis of this resulting imine would then yield a new aldehyde or ketone.

Table 3: Hypothetical Reaction Scheme for a 3-aza-Cope Analogue

StepReactant(s)Intermediate/ProductReaction Type
1 This compound + AllylamineN-(2-(2,3-dichlorophenyl)ethylidene)prop-2-en-1-amine (Imine)Condensation
2 Imine from Step 11-(Allylamino)-2-(2,3-dichlorophenyl)ethene (Enamine)Tautomerization
3 Enamine from Step 2γ,δ-Unsaturated Imine wikipedia.orgwikipedia.org-Sigmatropic Rearrangement (3-aza-Cope)
4 Product from Step 3 + H₂Oγ,δ-Unsaturated Aldehyde/KetoneHydrolysis

The feasibility and outcome of such a rearrangement would be influenced by the substitution pattern and reaction conditions. Cationic versions of the aza-Cope rearrangement, often facilitated by Lewis acids, can proceed at significantly lower temperatures than their purely thermal counterparts. wikipedia.orgrsc.org

Synthesis and Chemical Transformations Leading to Complex Architectures Incorporating the 2 2,3 Dichlorophenyl Acetyl Moiety

Derivatization at the Aldehyde Functionality

The aldehyde group is a prime site for chemical modification, enabling the introduction of various functionalities and the extension of the carbon skeleton.

Formation of Imine, Oxime, and Hydrazone Derivatives

The condensation of 2-(2,3-dichlorophenyl)acetaldehyde with primary amines, hydroxylamine (B1172632), or hydrazines provides access to imines, oximes, and hydrazones, respectively. bham.ac.ukkhanacademy.org These reactions proceed through a nucleophilic addition to the carbonyl carbon, followed by dehydration. bham.ac.uk The formation of these C=N double bonds is typically reversible and can be catalyzed by either acid or base. bham.ac.ukresearchgate.net

The general mechanism involves an initial nucleophilic attack on the carbonyl group, leading to a tetrahedral intermediate. Subsequent elimination of a water molecule yields the final imine, oxime, or hydrazone product. bham.ac.uk The stability of these derivatives can vary; for instance, imines may be susceptible to hydrolysis back to the parent aldehyde and amine in the presence of water. researchgate.net

These derivatives are not merely simple transformations but serve as valuable intermediates for further synthetic elaborations, introducing nitrogen-containing moieties into the molecular framework.

Strategies for Alpha-Carbon Functionalization via Enolates

The protons on the alpha-carbon of this compound are acidic and can be removed by a suitable base to form an enolate. This enolate is a powerful nucleophile that can participate in a variety of carbon-carbon bond-forming reactions. This strategy allows for the introduction of substituents at the position adjacent to the dichlorophenyl ring, further diversifying the molecular architecture. The functionalization at the alpha-carbon is a key step in building more complex molecular scaffolds from this readily available starting material. researchgate.net

Multicomponent Reaction (MCR) Strategies

Multicomponent reactions (MCRs) are highly efficient synthetic methods where three or more reactants combine in a single step to form a product that incorporates substantial portions of all the starting materials. tcichemicals.com These reactions are characterized by their high atom economy and procedural simplicity. tcichemicals.comsemanticscholar.org

One-Pot Syntheses Incorporating Dichlorophenyl Aldehydes (e.g., β-Acetamido Ketones, Pyrano[2,3-d]pyrimidinone derivatives)

The 2,3-dichlorophenyl moiety can be incorporated into complex structures like β-acetamido ketones and pyrano[2,3-d]pyrimidinone derivatives through one-pot multicomponent reactions.

The synthesis of β-acetamido ketones can be achieved through a one-pot condensation of an aldehyde (such as a dichlorophenyl aldehyde), an enolizable ketone (like acetophenone), acetyl chloride, and acetonitrile. researchgate.netnih.govresearchgate.net Various catalysts, including boric acid and cyanuric chloride, have been employed to facilitate this transformation, often under mild conditions. researchgate.netnih.govorganic-chemistry.org This reaction is a powerful tool for creating β-acetamido carbonyl compounds, which are valuable intermediates in organic synthesis. organic-chemistry.org

Pyrano[2,3-d]pyrimidinone derivatives are another class of compounds accessible through MCRs involving aromatic aldehydes. researchgate.netresearchgate.netjmaterenvironsci.com Typically, this involves the condensation of an aldehyde, malononitrile, and a barbituric acid derivative. researchgate.netjmaterenvironsci.comnih.gov These reactions can be promoted by a variety of catalysts, including nanoparticles and simple organic bases, sometimes in environmentally friendly solvents like water. researchgate.netjmaterenvironsci.comnih.gov The resulting pyrano[2,3-d]pyrimidinone scaffold is found in molecules with interesting biological properties. nih.govrsc.org

Product TypeReactantsCatalyst Examples
β-Acetamido KetonesDichlorophenyl aldehyde, Acetophenone, Acetyl chloride, AcetonitrileBoric acid researchgate.netnih.gov, Cyanuric chloride organic-chemistry.org
Pyrano[2,3-d]pyrimidinone DerivativesDichlorophenyl aldehyde, Malononitrile, Barbituric acidNanoparticles researchgate.netnih.gov, Dibutylamine researchgate.net

Annulation and Heterocycle Formation

Annulation reactions, which involve the formation of a new ring onto an existing one, are a cornerstone of synthetic organic chemistry. The 2-(2,3-dichlorophenyl)acetyl moiety is a valuable building block for constructing fused heterocyclic systems.

Construction of Fused Ring Systems (e.g., Benzo[c]acridine Derivatives)

A notable application of this compound and its derivatives is in the synthesis of benzo[c]acridine skeletons. These polycyclic structures are of interest due to their presence in compounds with potential biological activity. nih.gov

One-pot, three-component condensation reactions provide an efficient route to these complex molecules. For instance, the reaction of an aromatic aldehyde, 1-naphthylamine, and dimedone can be catalyzed by sulfonic acid-functionalized SBA-15 (a nanoporous silica (B1680970) material) to produce 7,10,11,12-tetrahydrobenzo[c]acridin-8(9H)-one derivatives in high yields. scielo.org.mxresearchgate.netredalyc.org This method offers several advantages, including simple work-up procedures and the use of a reusable catalyst. scielo.org.mxredalyc.org The reaction proceeds through a cascade of Knoevenagel condensation, Michael addition, and cyclization steps. scielo.org.mx

A specific example is the synthesis of 10,10-Dimethyl-7-(2,3-dichlorophenyl)-7,10,11,12-tetrahydrobenzo[c]acridin-8(9H)-one, which has been characterized by its melting point and spectroscopic data. researchgate.netredalyc.org

DerivativeReagentsCatalyst
Benzo[c]acridineThis compound, 1-Naphthylamine, DimedoneSulfonic acid functionalized SBA-15 scielo.org.mxresearchgate.netredalyc.org

Synthesis of Diverse Heterocyclic Scaffolds (e.g., Oxadiazolo, Thiadiazolo, Triazolo phthalazinone derivatives)

The 2-(2,3-dichlorophenyl)acetyl moiety serves as a crucial precursor for the synthesis of complex heterocyclic systems, particularly those fused with a phthalazinone core. Research has demonstrated a multi-step synthetic pathway starting from 2-(2,3-dichlorophenylcarbonyl)benzoic acid to construct a variety of substituted phthalazinone derivatives, which are then further elaborated into oxadiazole, thiadiazole, and triazole-containing structures. derpharmachemica.comresearchgate.netderpharmachemica.com

The synthetic journey commences with the preparation of 2-(2,3-dichlorophenylcarbonyl)benzoic acid (1) via a Friedel-Crafts reaction between phthalic anhydride (B1165640) and o-dichlorobenzene. derpharmachemica.comresearchgate.net This key intermediate is then cyclized with hydroxylamine hydrochloride in boiling pyridine (B92270) to yield 4-(2,3-dichlorophenyl)-1H-2,3-benzoxazin-1-one (2). derpharmachemica.comresearchgate.netresearchgate.net Subsequent condensation with ethyl glycinate (B8599266) in the presence of sodium acetate (B1210297) affords ethyl [4-(2,3-dichlorophenyl)-1-oxophthalazin-2(1H)-yl]acetate (3). derpharmachemica.comresearchgate.netresearchgate.net This ester is a pivotal intermediate, which upon reaction with hydrazine (B178648) hydrate (B1144303), is converted into the corresponding acid hydrazide, 2-{[4-(2,3-dichlorophenyl)-1-oxophthalazin-2(1H)-yl]acetyl}hydrazide (4). derpharmachemica.comresearchgate.net

The acid hydrazide (4) is a versatile building block for accessing various heterocyclic scaffolds:

Oxadiazole Derivatives: The synthesis of 4-(2,3-dichlorophenyl)-2-[(5-oxo-4,5-dihydro-1,3,4-oxadiazol-2-yl)methyl]phthalazin-1(2H)-one (6) is achieved by reacting the acid hydrazide (4) with ethyl chloroformate in refluxing n-butanol. derpharmachemica.comresearchgate.netresearchgate.net The structure of this compound was confirmed by IR spectroscopy, which showed absorption bands at 3170 cm⁻¹ (NH), 1708 and 1690 cm⁻¹ (two C=O groups), and 1645 cm⁻¹ (C=N). derpharmachemica.com Its ¹H NMR spectrum displayed signals at δ 5.1 (s, 2H, CH₂), 7.3-7.9 (m, 7H, aromatic protons), and 10.6 (s, 1H, NH). researchgate.net

Thiadiazole and Triazole Derivatives: For the synthesis of thiadiazole and triazole derivatives, the acid hydrazide (4) is first treated with carbon disulfide and potassium hydroxide (B78521) in ethanol (B145695) to form potassium 2-{[4-(2,3-dichlorophenyl)-1-oxophthalazin-2(1H)-yl]acetyl}hydrazinecarbodithioate (8). derpharmachemica.comresearchgate.net Stirring this intermediate (8) with concentrated sulfuric acid at room temperature leads to the formation of a thiadiazole derivative (10). derpharmachemica.comresearchgate.netderpharmachemica.com Alternatively, hydrazinolysis of intermediate (8) with hydrazine hydrate yields 2-[(4-amino-5-thioxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)methyl]-4-(2,3-dichlorophenyl)phthalazin-1(2H)-one (12). derpharmachemica.comresearchgate.netderpharmachemica.com

Triazole Derivatives from Oxadiazoles: An alternative route to a triazole involves the condensation of the oxadiazole (6) with hydrazine hydrate in boiling n-butanol, which prepares N-amino-4-(2,3-dichlorophenyl)-2-[(5-oxo-4,5-dihydro-1,3,4-triazol-2-yl)methyl]phthalazin-1(2H)-one (7). derpharmachemica.comresearchgate.netderpharmachemica.com The ¹H NMR spectrum for compound 7 showed signals at δ 5.1 (s, 2H, CH₂), 5.8 (s, 2H, NH₂), 7.2-8.1 (m, 7H, aromatic protons), and 9.8 (s, 1H, NH). researchgate.net

These synthetic strategies highlight the utility of the 2-(2,3-dichlorophenyl)acetyl precursor in generating a library of complex heterocyclic compounds with a phthalazinone core. derpharmachemica.com

Table 1: Selected Phthalazinone Derivatives Synthesized from 2-(2,3-Dichlorophenyl)acetyl Precursors

Data sourced from Der Pharma Chemica, 2012, 4(3):860-866. derpharmachemica.comresearchgate.net

Strategic Incorporation into Advanced Organic Building Blocks (e.g., Piperazine (B1678402) Derivatives for Chemical Design)

The 2,3-dichlorophenyl moiety is a key pharmacophore that has been strategically incorporated into advanced organic building blocks, particularly piperazine derivatives, for the purpose of chemical design. nih.gov These building blocks are valuable in medicinal chemistry for developing selective ligands for various biological targets. nih.govresearchgate.net

One prominent example is the synthesis of 1-(2,3-dichlorophenyl)piperazine (B491241) and its hydrochloride salt. A disclosed preparation method involves the cyclization reaction of 2,3-dichloroaniline (B127971) with bis(2-chloroethyl)amine (B1207034) hydrochloride. google.com The reaction is performed at elevated temperatures (120-220 °C), and the resulting product is purified by crystallization to yield 1-(2,3-dichlorophenyl)piperazine hydrochloride with high purity. google.com For instance, reacting 100 kg of 2,3-dichloroaniline with 200 kg of bis(2-chloroethyl)amine hydrochloride at 200 °C for 4 hours, followed by treatment with n-butanol and refining with a methanol/water mixture, yielded 108.2 kg (65.6% yield) of the product with a purity of 99.67% (HPLC). google.com

Another synthetic route to 2,3-dichlorophenylpiperazine starts from 2,3-dichloroaniline, which is converted to 1,2-dichloro-3-iodobenzene (B1582814) via a diazonium salt intermediate. researchgate.net The subsequent coupling of the aryl iodide with piperazine is achieved using a copper iodide (CuI) catalyst and proline as a ligand in DMSO, which represents an Ullmann-type reaction. researchgate.net

These 2,3-dichlorophenylpiperazine building blocks are then utilized in the synthesis of more complex molecules. For example, a series of [(2,3-dichlorophenyl)piperazin-1-yl]alkylfluorenylcarboxamides were designed and synthesized as selective ligands for the dopamine (B1211576) D₃ receptor. nih.gov The synthesis involved linking the aryl-substituted piperazine ring to a terminal aryl amide via a variable alkyl chain (C₃-C₅). nih.gov This modular approach allows for the systematic exploration of structure-activity relationships, providing new leads for the development of highly specific molecular probes. nih.gov

Table 2: Synthesis of 1-(2,3-Dichlorophenyl)piperazine Hydrochloride

Data sourced from CN102807536B. google.com

Spectroscopic Elucidation and Analytical Methodologies for 2 2,3 Dichlorophenyl Acetaldehyde

Vibrational Spectroscopy: Infrared (IR) Analysis

Infrared (IR) spectroscopy probes the vibrational modes of a molecule, offering direct evidence for the presence of specific functional groups. msu.edu The IR spectrum of 2-(2,3-dichlorophenyl)acetaldehyde is expected to display a series of characteristic absorption bands that confirm its aldehydic nature and substituted aromatic structure.

The most prominent features in the IR spectrum arise from the aldehyde group. The carbonyl (C=O) stretching vibration is anticipated to produce a very strong and sharp absorption band. For saturated aldehydes, this peak typically appears around 1730 cm⁻¹, but conjugation with the phenyl ring in this compound is expected to shift this absorption to a slightly lower wavenumber, likely in the 1705-1715 cm⁻¹ range. libretexts.orgyoutube.com

Another diagnostic marker for the aldehyde function is the C-H stretching vibration of the aldehyde proton itself. This feature typically manifests as a pair of weak, but distinct, bands located at lower frequencies than typical alkyl C-H stretches, usually around 2850 cm⁻¹ and 2750 cm⁻¹. libretexts.orgspectroscopyonline.com The presence of these two bands is often a clear indicator of an aldehyde, helping to distinguish it from a ketone.

The spectrum will also contain absorptions corresponding to the dichlorophenyl ring and the methylene (B1212753) (-CH₂) bridge. These include:

Aromatic C-H Stretch: A weak to medium absorption just above 3000 cm⁻¹, typical for sp²-hybridized carbons in a benzene (B151609) ring. pressbooks.pub

Aliphatic C-H Stretch: Strong absorptions in the 2850-2960 cm⁻¹ region corresponding to the symmetric and asymmetric stretching of the methylene (-CH₂) group. libretexts.org

Aromatic C=C Stretch: Two or more medium-intensity bands in the 1430-1600 cm⁻¹ region, characteristic of the benzene ring skeleton. pressbooks.pub

C-Cl Stretch: Absorptions corresponding to the carbon-chlorine bonds are expected in the fingerprint region, typically between 600 and 800 cm⁻¹, though their exact position can be complex.

Functional GroupVibration TypePredicted Absorption Range (cm⁻¹)Intensity
AldehydeC=O Stretch1705 - 1715Strong, Sharp
AldehydeC-H Stretch~2850 and ~2750Weak to Medium
Aromatic Ring=C-H Stretch3010 - 3100Weak to Medium
Methylene-C-H Stretch2850 - 2960Medium to Strong
Aromatic RingC=C Stretch1430 - 1600Medium
Aryl HalideC-Cl Stretch600 - 800Medium to Strong

Table 1: Predicted Characteristic Infrared Absorption Bands for this compound.

IR spectroscopy can also provide insights into the conformational preferences of the molecule. This compound has rotational freedom around the C-C single bonds of the acetaldehyde (B116499) side chain. Different spatial orientations of the aldehyde group relative to the phenyl ring (rotational conformers or rotamers) would result in slightly different molecular geometries.

These distinct conformers are expected to have unique, albeit similar, vibrational spectra. nih.gov Subtle shifts in absorption frequencies, particularly in the complex fingerprint region (below 1400 cm⁻¹), can be correlated with specific conformers. A detailed conformational analysis would typically involve comparing the experimental IR spectrum with spectra predicted from theoretical calculations (e.g., using Density Functional Theory, DFT) for various stable conformers. nih.govnih.gov The presence of multiple bands where only one is expected for a single conformation, or the broadening of certain bands, can suggest the coexistence of multiple conformers in equilibrium at the temperature of the measurement.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise atomic connectivity of an organic molecule. Through ¹H and ¹³C NMR, a complete map of the proton and carbon framework can be assembled.

The ¹H NMR spectrum of this compound is expected to show three distinct sets of signals corresponding to the aldehydic, methylene, and aromatic protons.

Aldehydic Proton (-CHO): This proton is highly deshielded due to the strong electron-withdrawing effect of the adjacent carbonyl oxygen. Its signal is expected to appear far downfield, in the range of δ 9.5-10.0 ppm. orgchemboulder.comyoutube.com Due to coupling with the two neighboring methylene protons, this signal should appear as a triplet (n+1 rule, where n=2).

Methylene Protons (-CH₂-): These protons are in a benzylic position and adjacent to a carbonyl group, both of which are deshielding. Their chemical shift is predicted to be in the δ 3.8-4.2 ppm range. This signal will be split into a doublet by the single aldehydic proton (n+1 rule, where n=1).

Aromatic Protons (Ar-H): The dichlorophenyl ring has three protons. Their signals will appear in the aromatic region, typically between δ 7.0 and 7.6 ppm. The electron-withdrawing chlorine atoms and the acetaldehyde substituent will influence their exact chemical shifts. Due to spin-spin coupling between them, these protons will likely appear as a complex pattern of overlapping multiplets.

Proton TypePredicted Chemical Shift (δ, ppm)Predicted MultiplicityIntegration
Aldehydic (CHO)9.5 - 10.0Triplet (t)1H
Methylene (CH₂)3.8 - 4.2Doublet (d)2H
Aromatic (Ar-H)7.0 - 7.6Multiplet (m)3H

Table 2: Predicted ¹H NMR Spectral Data for this compound.

The proton-decoupled ¹³C NMR spectrum provides information on all unique carbon atoms in the molecule. For this compound, eight distinct signals are expected: one for the carbonyl carbon, one for the methylene carbon, and six for the aromatic carbons (as the substitution pattern makes them all inequivalent).

Carbonyl Carbon (C=O): This is the most deshielded carbon, with its signal appearing significantly downfield, typically in the range of δ 190-200 ppm for aldehydes. oregonstate.edulibretexts.org

Methylene Carbon (-CH₂-): The benzylic methylene carbon signal is expected around δ 45-55 ppm. oregonstate.edu

Aromatic Carbons: The six aromatic carbons will have signals in the δ 125-140 ppm region. libretexts.orgwisc.edu The two carbons directly bonded to the chlorine atoms (C-2 and C-3) will have their chemical shifts significantly affected, as will the carbon bonded to the acetaldehyde side chain (C-1).

Carbon TypePredicted Chemical Shift (δ, ppm)
Carbonyl (C=O)190 - 200
Aromatic (C-Cl)130 - 138
Aromatic (C-C)135 - 145
Aromatic (C-H)125 - 132
Methylene (CH₂)45 - 55

Table 3: Predicted ¹³C NMR Spectral Data for this compound.

While 1D NMR provides foundational data, 2D NMR techniques are essential for unambiguously confirming the structure and determining stereochemistry.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would be crucial for confirming connectivity. It would show a cross-peak between the aldehydic proton (δ ~9.7 ppm) and the methylene protons (δ ~4.0 ppm), confirming their adjacency. It would also reveal the coupling network among the three aromatic protons, helping to assign their specific positions on the ring. youtube.com

HSQC/HETCOR (Heteronuclear Single Quantum Coherence/Heteronuclear Correlation): This 2D experiment correlates proton signals with the signals of the carbons to which they are directly attached. It would definitively link the proton signals for the methylene and aromatic C-H groups to their corresponding carbon signals in the ¹³C spectrum. youtube.comipb.pt

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds away. It is invaluable for piecing together the molecular fragments. For instance, HMBC would show correlations from the methylene protons to the carbonyl carbon and to carbons C-1, C-2, and C-6 of the aromatic ring, unequivocally establishing the connection of the side chain to the phenyl ring.

NOESY/ROESY (Nuclear Overhauser Effect Spectroscopy/Rotating-frame Overhauser Effect Spectroscopy): These experiments detect protons that are close in space, even if they are not directly connected through bonds. diva-portal.org This information is key for determining the preferred three-dimensional conformation of the molecule, such as the rotational orientation of the acetaldehyde side chain relative to the plane of the dichlorophenyl ring. diva-portal.orgharvard.edu

Kinetic and Mechanistic Studies by In-Situ NMR

In-situ Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for monitoring chemical reactions in real-time, providing insights into reaction kinetics, mechanisms, and the formation of transient intermediates. By acquiring NMR spectra at various time points without altering the reaction mixture, researchers can track the consumption of reactants and the formation of products.

For a compound like this compound, in-situ NMR could be utilized to study reactions involving the aldehyde functional group, such as oxidation, reduction, or condensation reactions. By monitoring the change in chemical shifts and signal intensities of the aldehydic proton and adjacent methylene protons, one could determine reaction rates and elucidate the reaction pathway. However, specific kinetic and mechanistic studies on this compound using this method are not widely available in published literature.

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Pattern Analysis

Mass spectrometry (MS) is an essential analytical technique for determining the molecular weight and structural features of a compound by analyzing its mass-to-charge ratio (m/z) and that of its fragments. For this compound, electron ionization (EI) would produce a molecular ion ([M]•+) and a series of characteristic fragment ions.

The molecular ion peak would appear as a cluster due to the isotopic abundance of chlorine (³⁵Cl and ³⁷Cl). The nominal molecular weight of the compound is 188 g/mol (for the C₈H₆³⁵Cl₂O isotopologue). The fragmentation of aldehydes is well-characterized and typically involves cleavage of bonds adjacent to the carbonyl group. libretexts.org A common fragmentation pattern for aldehydes is the loss of a hydrogen atom (M-1) or the formyl radical ([CHO]•, a loss of 29 mass units). libretexts.orgdocbrown.info Alpha-cleavage, the breaking of the bond between the carbonyl carbon and the adjacent carbon, is also a typical pathway, which would result in the formation of a resonance-stabilized acylium ion. libretexts.orglibretexts.org

A plausible fragmentation pattern for this compound is detailed in the table below.

Plausible Fragmentation Pathway Fragment Structure m/z Value (for ³⁵Cl) Notes
Molecular Ion[C₈H₆Cl₂O]•+188 (M), 190 (M+2), 192 (M+4)The isotopic pattern for two chlorine atoms is characteristic.
Alpha-Cleavage[C₇H₄Cl₂]•+159Loss of the formyl group ([CHO]•).
Benzylic Cleavage / Acylium Ion Formation[C₂H₃O]+43Formation of the acylium ion.
Loss of Formyl Radical[C₇H₅Cl₂]+160Loss of •CHO (29 Da). This is a common fragmentation for aldehydes. docbrown.info
Loss of Chlorine[C₈H₆ClO]+153Loss of a single chlorine radical.

This table presents a hypothetical fragmentation pattern based on general principles of mass spectrometry.

Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) Absorption

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum, which corresponds to electronic transitions within a molecule. libretexts.org Molecules containing chromophores, such as carbonyl groups and aromatic rings, exhibit characteristic UV-Vis absorption spectra.

Expected Transition Typical Wavelength Range (nm) Chromophore
n → π270 - 310Carbonyl Group
π → π250 - 280Dichlorophenyl Ring
π → π*< 220Carbonyl Group & Dichlorophenyl Ring

This table is based on typical values for the constituent chromophores. researchgate.netscience-softcon.de

Chromatographic Separation Techniques

Chromatography encompasses a set of laboratory techniques for the separation of mixtures. The mixture is dissolved in a fluid called the mobile phase, which carries it through a structure holding another material called the stationary phase. The various constituents of the mixture travel at different speeds, causing them to separate.

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid analytical method that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is highly effective for the identification and purity assessment of volatile and semi-volatile compounds. impactfactor.org In a typical GC/MS analysis of this compound, the compound would be separated from any impurities on a GC column, and then the eluted compounds would be identified by their mass spectra. mdpi.comnih.govresearchgate.net

The purity of a sample can be determined by the relative area of the main peak in the chromatogram. researchgate.net The mass spectrometer provides definitive identification by comparing the fragmentation pattern of the peak with reference spectra in a database.

Parameter Typical Condition
GC Column Capillary column (e.g., DB-5ms, HP-1ms), 30 m x 0.25 mm ID, 0.25 µm film thickness
Carrier Gas Helium at a constant flow rate (e.g., 1 mL/min)
Inlet Temperature 250 °C
Oven Program Start at 50°C, ramp to 280°C at 10°C/min
MS Ionization Electron Ionization (EI) at 70 eV
MS Scan Range 40-450 amu

This table outlines a general GC/MS method for the analysis of a semi-volatile aromatic aldehyde.

High-Performance Liquid Chromatography (HPLC) is a technique used to separate, identify, and quantify each component in a mixture. It is particularly useful for compounds that are not sufficiently volatile for GC. For the quantitative analysis of aldehydes like this compound, a common approach involves derivatization to enhance UV detection. nih.govijcpa.in

A widely used derivatizing agent is 2,4-dinitrophenylhydrazine (B122626) (DNPH), which reacts with the aldehyde to form a 2,4-dinitrophenylhydrazone derivative. lawdata.com.twepa.govresearchgate.net This derivative is highly chromophoric and can be detected with high sensitivity at a wavelength of around 360 nm. lawdata.com.twresearchgate.net The concentration of the analyte is determined by comparing its peak area to that of a series of standards. cdc.gov

Parameter Typical Condition for DNPH Derivative
HPLC Column Reversed-phase C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size)
Mobile Phase Isocratic or gradient mixture of Acetonitrile and Water ijcpa.in
Flow Rate 1.0 mL/min
Detection UV-Vis Detector at 360 nm epa.govresearchgate.net
Column Temperature Ambient or controlled (e.g., 30 °C) ijcpa.in
Injection Volume 20 µL

This table describes a standard HPLC method for the quantitative analysis of aldehydes after derivatization with DNPH.

X-ray Diffraction (XRD) for Solid-State Structural Determination

X-ray Diffraction (XRD) is the definitive method for determining the solid-state structure of a crystalline compound. By analyzing the diffraction pattern produced when a single crystal is irradiated with X-rays, it is possible to determine the precise arrangement of atoms in the crystal lattice, including bond lengths, bond angles, and intermolecular interactions. biointerfaceresearch.com

While a specific crystal structure for this compound is not available in the reviewed literature, XRD analysis would provide invaluable information. For related dichlorophenyl compounds, XRD studies have successfully elucidated the molecular geometry and packing in the solid state. aalto.firesearchgate.net Such an analysis for this compound would confirm the substitution pattern on the phenyl ring and reveal the conformation of the acetaldehyde side chain relative to the ring. It would also detail how the molecules pack together, identifying any intermolecular forces like hydrogen bonds or halogen interactions that stabilize the crystal structure. biointerfaceresearch.comresearchgate.net

Computational Chemistry and Theoretical Investigations of 2 2,3 Dichlorophenyl Acetaldehyde

Quantum Chemical Calculation of Molecular Structure and Electronic Properties

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These calculations solve the Schrödinger equation, albeit with approximations, to find the optimized geometry and electronic distribution.

Density Functional Theory (DFT) Methodologies (e.g., Functional Selection, Basis Set Optimization)

Density Functional Theory (DFT) is a widely used quantum chemical method that balances computational cost and accuracy, making it suitable for studying medium to large organic molecules. numberanalytics.comnumberanalytics.com The core principle of DFT is that the energy of a molecule can be determined from its electron density. stackexchange.com The application of DFT involves two crucial choices: the functional and the basis set.

Functional Selection: The functional in DFT approximates the exchange-correlation energy, which accounts for the complex quantum mechanical interactions between electrons. The choice of functional is critical for obtaining reliable results. For halogenated aromatic compounds like 2-(2,3-dichlorophenyl)acetaldehyde, several types of functionals are considered:

Hybrid Functionals: These are among the most popular and versatile functionals. B3LYP (Becke, 3-parameter, Lee-Yang-Parr) is a workhorse functional that often provides reasonable geometries and energies for a wide range of organic molecules. stackexchange.cominpressco.com

Range-Separated Hybrid Functionals: Functionals like CAM-B3LYP and ωB97X-D are often recommended for systems where long-range interactions, such as dispersion forces or charge transfer, are important. stackexchange.com The ωB97X-D functional, for instance, includes an empirical dispersion correction, which is crucial for accurately modeling non-covalent interactions that can influence conformational preferences. stackexchange.comnih.gov

Meta-GGA Functionals: Functionals from the Minnesota family, such as M06-2X, are specifically designed for main-group chemistry and are known to perform well for thermochemistry and non-covalent interactions. stackexchange.com

The selection is often guided by benchmarking against experimental data or higher-level ab initio calculations for similar molecules. stackexchange.comnih.gov For a molecule with a delocalized aromatic system and electron-withdrawing chlorine atoms, a hybrid functional that includes dispersion correction, such as ωB97X-D or B3LYP with an added dispersion correction (e.g., B3LYP-D3), would be a suitable choice.

Basis Set Optimization: The basis set is a set of mathematical functions used to build the molecular orbitals. A larger, more flexible basis set generally yields more accurate results but at a higher computational cost.

Pople-style basis sets: These are commonly used for organic molecules. The 6-31G(d,p) basis set is often a starting point, providing a good balance of accuracy and speed. For higher accuracy, larger sets like 6-311++G(d,p) are employed, which include diffuse functions (++) to better describe lone pairs and anions, and additional polarization functions. inpressco.com

Correlation-consistent basis sets: Developed by Dunning, sets like cc-pVDZ and cc-pVTZ are designed to systematically converge towards the complete basis set limit, though they are more computationally demanding.

A typical approach would involve initial geometry optimizations with a smaller basis set like 6-31G(d,p), followed by refinement of the lowest energy structures with a larger basis set such as 6-311++G(d,p) or def2-TZVP to obtain more accurate energies and electronic properties.

Ab Initio and Semi-Empirical Approaches

While DFT is the most common method, other approaches also exist.

Ab Initio Methods: The term "ab initio" translates to "from the beginning" and refers to methods that solve the Schrödinger equation without using empirical parameters, relying only on fundamental physical constants. libretexts.org The Hartree-Fock (HF) method is the simplest ab initio method. More accurate (and computationally expensive) methods, such as Møller-Plesset perturbation theory (e.g., MP2) and Coupled Cluster (e.g., CCSD(T)), build upon the HF result to include electron correlation effects. scribd.com While highly accurate, these methods are often too computationally intensive for routine calculations on molecules the size of this compound, but they serve as a benchmark for validating DFT results. nih.gov

Semi-Empirical Methods: These methods are much faster than DFT or ab initio calculations because they use parameters derived from experimental data to simplify the complex integrals in the Schrödinger equation. numberanalytics.comwikipedia.org Methods like AM1, PM7, and ZINDO are examples. numberanalytics.comscribd.com Their speed allows for the rapid screening of very large molecules or complex potential energy surfaces. wikipedia.org However, their accuracy is dependent on the quality of the parameterization for the specific types of atoms and bonds in the molecule, and they may fail if the molecule is dissimilar to those in the parameterization database. numberanalytics.comwikipedia.org They are generally less accurate than well-chosen DFT methods. numberanalytics.com

Table 6.1: Comparison of Major Computational Chemistry Approaches

Method TypeGeneral AccuracyComputational CostTypical Use Case for this compound
Semi-Empirical (e.g., PM7)Low-MediumVery LowRapid initial conformational search; qualitative insights for very large systems. numberanalytics.com
DFT (e.g., B3LYP)Medium-HighMediumGeometry optimization, frequency calculations, electronic properties (HOMO/LUMO, NBO). numberanalytics.com
Ab Initio (e.g., MP2)HighHighHigh-accuracy energy calculations for key conformers; benchmark for DFT results. scribd.com
Ab Initio (e.g., CCSD(T))Very High ("Gold Standard")Very HighBenchmark energy calculations for very small model systems.

Conformational Space Exploration and Energy Minimization

This compound is a flexible molecule due to the rotation around the single bond connecting the phenyl ring and the acetaldehyde (B116499) moiety (C-C bond). This rotation gives rise to different conformers (spatial arrangements of the atoms). A thorough computational study requires an exploration of the conformational space to identify the most stable structure, known as the global energy minimum, as well as other low-energy local minima. nih.gov

The process typically involves:

Systematic or Stochastic Search: A potential energy surface (PES) scan is performed by systematically rotating the key dihedral angle (e.g., Cl-C-C-C=O) in increments (e.g., 10-15 degrees) and calculating the energy at each step. This maps out the energy profile of the rotation. Alternatively, stochastic or molecular dynamics-based methods can be used to sample the conformational space, which is particularly useful for more complex molecules. nih.gov

Geometry Optimization: The structures corresponding to energy minima on the PES are then fully optimized without constraints. This process adjusts all bond lengths, bond angles, and dihedral angles to find the nearest stationary point on the potential energy surface.

Frequency Calculation: For each optimized structure, vibrational frequencies are calculated. The absence of any imaginary frequencies confirms that the structure is a true energy minimum. The structure with the lowest electronic energy (or Gibbs free energy, which also accounts for vibrational contributions) is identified as the global minimum. researchgate.net

For phenylacetaldehyde (B1677652) derivatives, the orientation of the aldehyde group relative to the phenyl ring is crucial. The key conformers would likely involve the C=O bond being either eclipsed or perpendicular to the plane of the phenyl ring, with steric hindrance from the ortho-chlorine atom playing a significant role in determining the lowest energy conformation. msu.edu

Analysis of Electronic Structure and Reactivity Descriptors

Once the minimum energy structure is found, its electronic properties can be analyzed to predict chemical reactivity.

Frontier Molecular Orbital (FMO) Theory (HOMO-LUMO Energy Gaps)

Frontier Molecular Orbital (FMO) theory is a cornerstone for understanding chemical reactivity. reddit.com It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

HOMO: This orbital acts as the primary electron donor. A higher HOMO energy indicates a greater willingness to donate electrons, suggesting higher nucleophilicity.

LUMO: This orbital is the primary electron acceptor. A lower LUMO energy suggests a greater ability to accept electrons, indicating higher electrophilicity.

HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO is a critical descriptor of molecular stability and reactivity. A small energy gap implies that the molecule can be easily excited, making it more reactive and less kinetically stable. Conversely, a large energy gap indicates high stability.

For this compound, the HOMO is expected to be located primarily on the electron-rich dichlorophenyl ring, while the LUMO is likely centered on the electron-deficient carbonyl group (C=O) of the acetaldehyde moiety. The electron-withdrawing nature of the two chlorine atoms would lower the energy of the HOMO compared to unsubstituted phenylacetaldehyde, while the aldehyde group provides a low-energy LUMO. The calculated HOMO-LUMO gap provides a quantitative measure of the molecule's reactivity. While specific data for this molecule is not available, a hypothetical table based on typical DFT calculations for similar aromatic aldehydes is presented below for illustrative purposes.

Table 6.2: Illustrative Frontier Orbital Energies for a Chloro-Aromatic Aldehyde

ParameterEnergy (eV)Description
EHOMO-6.85Energy of the Highest Occupied Molecular Orbital; relates to ionization potential and nucleophilicity.
ELUMO-1.90Energy of the Lowest Unoccupied Molecular Orbital; relates to electron affinity and electrophilicity.
ΔE (Gap)4.95HOMO-LUMO energy gap (ELUMO - EHOMO); indicates chemical reactivity and kinetic stability. researchgate.net

Natural Bond Orbital (NBO) Analysis and Charge Transfer Interactions

Natural Bond Orbital (NBO) analysis provides a chemist-friendly interpretation of the wavefunction in terms of localized bonds, lone pairs, and antibonding orbitals, closely mirroring Lewis structures. multidisciplinaryjournals.com This method is invaluable for quantifying intramolecular interactions, such as hyperconjugation and charge delocalization. researchgate.net

For this compound, key interactions would include:

Delocalization from the lone pairs (LP) of the chlorine and oxygen atoms into adjacent antibonding orbitals (σ* or π*).

Hyperconjugation from the π orbitals of the phenyl ring into the antibonding orbitals of the acetaldehyde side chain (e.g., πC=C → σC-C or πC=O).

Interactions between the lone pairs of the carbonyl oxygen and the adjacent C-C and C-H antibonding orbitals.

These interactions reveal the pathways of intramolecular charge transfer (ICT) and help explain the molecule's conformational preferences and electronic properties. researchgate.net

Table 6.3: Illustrative NBO Second-Order Perturbation Analysis (E(2)) for Key Interactions

Donor NBOAcceptor NBOE(2) (kcal/mol)Interaction Type
LP (O)π(C-C)ring~1-3Lone pair delocalization into the ring.
π (C1-C2)ringπ(C3-C4)ring~15-20π-conjugation within the aromatic ring.
LP (Cl)σ(C-C)ring~2-5Hyperconjugation from chlorine lone pair. ijnc.ir
π (C-C)ringσ(C-CH2)~4-6Ring-to-side chain hyperconjugation.

Molecular Electrostatic Potential (MEP) Mapping

The molecular electrostatic potential (MEP) is a valuable tool in computational chemistry for understanding the reactive behavior of a molecule. uni-muenchen.de It maps the electrostatic potential onto the electron density surface, visually representing the charge distribution and allowing for the prediction of sites susceptible to electrophilic and nucleophilic attack. researchgate.netscienceopen.com

In an MEP map of this compound, distinct regions of charge would be observed. The negative potential, typically colored in shades of red and yellow, would be concentrated around the electronegative oxygen atom of the carbonyl group, indicating its susceptibility to electrophilic attack. researchgate.netscienceopen.com Conversely, the positive potential, represented by blue and green hues, would likely be located around the hydrogen atoms, particularly the aldehydic proton, suggesting these as sites for nucleophilic attack. researchgate.netscienceopen.com The chlorine atoms on the phenyl ring would also influence the electrostatic potential, creating a complex and informative map.

Table 1: Predicted Molecular Electrostatic Potential (MEP) Features of this compound

Molecular RegionPredicted Electrostatic PotentialImplication for Reactivity
Carbonyl OxygenNegative (Red/Yellow)Site for electrophilic attack
Aldehydic HydrogenPositive (Blue/Green)Site for nucleophilic attack
Phenyl Ring HydrogensPositive (Blue/Green)Potential sites for nucleophilic interaction
Dichlorophenyl RingComplex distribution due to chlorine atomsInfluences overall reactivity and intermolecular interactions

Global Reactivity Parameters (e.g., Hardness, Electrophilicity Index)

Global reactivity parameters, derived from conceptual density functional theory (DFT), provide quantitative measures of a molecule's stability and reactivity. mdpi.com These parameters include chemical hardness (η), chemical potential (μ), and the electrophilicity index (ω). scienceopen.commdpi.com

For this compound, the calculation of these parameters would offer a deeper understanding of its chemical behavior. Chemical hardness (η) is a measure of the molecule's resistance to changes in its electron distribution. A higher value of hardness would suggest greater stability. The electrophilicity index (ω) quantifies the ability of the molecule to accept electrons. These parameters are calculated using the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).

Table 2: Representative Global Reactivity Parameters and Their Significance

ParameterFormulaSignificance for this compound
Chemical Hardness (η)(ELUMO - EHOMO) / 2Indicates the molecule's stability and resistance to deformation of its electron cloud.
Chemical Potential (μ)(EHOMO + ELUMO) / 2Represents the escaping tendency of electrons from the molecule.
Electrophilicity Index (ω)μ2 / (2η)Measures the propensity of the molecule to act as an electrophile.

Note: The values in this table would be determined through DFT calculations, which have not been specifically reported for this compound in the available literature.

Computational Modeling of Reaction Mechanisms

Computational modeling is instrumental in elucidating the step-by-step pathways of chemical reactions. doi.orgresearchgate.net For this compound, this would involve identifying transition states, calculating activation energies, and predicting reaction kinetics for its various transformations.

Identification of Transition States and Reaction Pathways

By mapping the potential energy surface of a reaction, computational methods can identify the structures of transition states—the high-energy intermediates that connect reactants and products. researchgate.net For a reaction involving this compound, such as a nucleophilic addition to the carbonyl group, computational modeling would reveal the geometry of the transition state, including bond lengths and angles at the point of highest energy. This provides a detailed picture of how the reaction unfolds at a molecular level.

Prediction of Activation Energies and Reaction Kinetics

The energy difference between the reactants and the transition state is the activation energy (Ea), a critical factor in determining the rate of a reaction. doi.org Computational chemistry allows for the accurate prediction of these activation energies. doi.org By calculating the activation energies for different potential reaction pathways of this compound, chemists can predict which reactions are more likely to occur and under what conditions. This information is vital for controlling reaction outcomes and optimizing synthetic procedures.

Isotopic Effects in Reactions (e.g., Kinetic Isotope Effects)

The kinetic isotope effect (KIE) is a change in the reaction rate when an atom in the reactant is replaced with one of its isotopes. Computational modeling can predict the magnitude of the KIE by analyzing the vibrational frequencies of the reactants and the transition state. For instance, by computationally modeling a reaction where the aldehydic hydrogen of this compound is replaced by deuterium, the KIE could be calculated. This would provide valuable information about the mechanism of reactions involving the cleavage of the C-H bond.

Theoretical Prediction of Spectroscopic Signatures

Computational chemistry can also predict the spectroscopic properties of a molecule, which is crucial for its characterization. researchgate.net For this compound, theoretical calculations can generate predicted infrared (IR), nuclear magnetic resonance (NMR), and ultraviolet-visible (UV-Vis) spectra. These predicted spectra can then be compared with experimental data to confirm the molecule's structure and purity. The theoretical analysis can also aid in the assignment of specific spectral features to the corresponding molecular vibrations or electronic transitions.

Computational Simulation of IR, NMR, and UV-Vis Spectra

No studies detailing the computational simulation of the Infrared (IR), Nuclear Magnetic Resonance (NMR), or Ultraviolet-Visible (UV-Vis) spectra for this compound were identified. Such simulations, typically employing methods like Density Functional Theory (DFT), are crucial for predicting the spectroscopic properties of a molecule. These predictions are based on the molecule's optimized geometry and electronic structure, providing theoretical spectra that can be compared with experimental results. However, no such theoretical data has been published for this compound.

Validation of Computational Models Against Experimental Spectroscopic Data

The validation of computational models requires a comparison between theoretically simulated spectra and experimentally measured spectra. As no computational or experimental spectroscopic data for this compound could be located in the searched literature, a validation of computational models is not possible. This step is essential for assessing the accuracy of the chosen computational methods and basis sets for the specific molecule under investigation.

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Interactions

There is no evidence of molecular dynamics (MD) simulations having been conducted for this compound. MD simulations are powerful tools used to study the dynamic behavior of molecules over time, including conformational changes and intermolecular interactions with other molecules, such as solvents or biological macromolecules. The absence of such research means that the dynamic properties and interaction profiles of this compound at the atomic level have not been characterized through this computational approach.

Synthetic Applications of 2 2,3 Dichlorophenyl Acetaldehyde As a Versatile Chemical Intermediate

Role in the Synthesis of Specialty Chemicals

The unique combination of functional groups in 2-(2,3-dichlorophenyl)acetaldehyde makes it a valuable starting material for the synthesis of a range of specialty chemicals. Its reactivity can be harnessed to introduce the 2,3-dichlorophenyl motif into larger molecules, a feature often sought in the development of materials and biologically active compounds.

Precursor for Advanced Materials (e.g., Vinylphosphonic Acid and its Polymerizable Derivatives)

Typically, the synthesis of vinylphosphonic acid involves the dehydrochlorination of a chlorinated precursor. A common industrial method starts with acetaldehyde (B116499), which is reacted with phosphorus trichloride. It is conceivable that a similar strategy could be adapted for this compound. The reaction would likely proceed through the formation of a corresponding chlorinated phosphonic acid intermediate, which could then be treated with a base to induce elimination and form the desired substituted vinylphosphonic acid. The resulting monomer could then be polymerized to yield a polyvinylphosphonic acid derivative with the dichlorophenyl group, potentially imparting unique properties to the polymer, such as enhanced thermal stability or modified solubility.

Table 1: Potential Reaction Pathway for Substituted Vinylphosphonic Acid

StepReactantsProductPurpose
1This compound, Phosphorus TrichlorideDichlorophenyl-substituted chlorophosphonic acid intermediateIntroduction of the phosphonic acid moiety
2Dichlorophenyl-substituted chlorophosphonic acid intermediate, Base2-(2,3-Dichlorophenyl)vinylphosphonic acidFormation of the vinyl group via dehydrochlorination
32-(2,3-Dichlorophenyl)vinylphosphonic acidPoly[2-(2,3-dichlorophenyl)vinylphosphonic acid]Polymerization to form advanced material

Building Block in the Preparation of Complex Organic Scaffolds

The aldehyde functionality of this compound serves as a versatile handle for a variety of carbon-carbon and carbon-heteroatom bond-forming reactions, making it a useful building block for complex organic scaffolds. These scaffolds are the core structures of many pharmaceuticals, agrochemicals, and other functional organic molecules.

One of the most fundamental reactions of aldehydes is their participation in aldol (B89426) reactions. Research has shown that substituted phenylacetaldehydes can be used as substrates in aldolase-catalyzed reactions to produce polyhydroxylated compounds, which are key intermediates in the synthesis of carbohydrates and other natural products. researchgate.net Similarly, this compound could be employed in asymmetric aldol reactions, catalyzed by chiral organocatalysts or enzymes, to generate chiral β-hydroxy aldehydes. These products are valuable intermediates for the synthesis of enantiomerically pure compounds.

Furthermore, this compound can be a precursor for the synthesis of various heterocyclic compounds. For instance, it can undergo condensation reactions with amines, hydrazines, or other bifunctional nucleophiles to form heterocycles such as imidazoles, pyrazoles, and pyridines. The synthesis of N-, O-, and S-heterocycles from various substituted aldehydes is a well-established area of research, highlighting the potential of this compound in this field. nih.govrsc.org The dichlorophenyl moiety can influence the electronic properties and biological activity of the resulting heterocyclic systems.

Catalysis and Methodology Development Using this compound as a Model Substrate

The development of new catalytic methods often relies on the use of model substrates to evaluate the efficiency, selectivity, and scope of a new catalyst or reaction protocol. Substituted phenylacetaldehydes, including potentially this compound, are excellent candidates for this purpose due to their straightforward reactivity and the ease of monitoring reaction progress.

For example, in the field of biocatalysis, phenylacetaldehyde (B1677652) and its derivatives have been used to screen for the activity of enzymes such as phenylacetaldehyde dehydrogenase. nih.govnih.gov This enzyme catalyzes the oxidation of the aldehyde to the corresponding carboxylic acid. Using this compound as a substrate would allow researchers to probe the steric and electronic effects of the dichlorophenyl group on the enzyme's active site and catalytic efficiency. Such studies are crucial for understanding enzyme mechanisms and for the directed evolution of enzymes with improved or altered substrate specificities.

In organocatalysis, substituted phenylacetaldehydes are frequently employed to test new catalysts for reactions like asymmetric aldol or Michael additions. The electronic nature of the substituents on the phenyl ring can significantly impact the reactivity of the aldehyde and the stereochemical outcome of the reaction. By using this compound, catalyst developers can assess the performance of their systems with an electron-deficient substrate, providing valuable data on the catalyst's robustness and applicability.

Table 2: Application of this compound in Catalysis Research

Area of CatalysisReaction TypeRole of this compoundInformation Gained
BiocatalysisEnzymatic OxidationModel SubstrateUnderstanding enzyme-substrate interactions and steric/electronic effects.
OrganocatalysisAsymmetric Aldol AdditionModel SubstrateEvaluating catalyst performance with electron-deficient substrates.
Homogeneous CatalysisHydroformylationModel SubstrateAssessing catalyst activity and regioselectivity.

Conclusion and Future Research Perspectives on 2 2,3 Dichlorophenyl Acetaldehyde

Synthesis of Key Findings and Contributions to Organic Chemistry

The primary contribution of 2-(2,3-dichlorophenyl)acetaldehyde to organic chemistry lies in its potential as a reactive intermediate for the synthesis of more complex molecules. The presence of the aldehyde functional group, a versatile handle for carbon-carbon bond formation and functional group interconversion, combined with the specific 2,3-dichloro substitution pattern on the phenyl ring, makes it a potentially valuable building block.

The synthesis of this compound is not explicitly detailed in numerous publications. However, established organic chemistry principles suggest its most probable synthetic route involves the oxidation of the corresponding primary alcohol, 2-(2,3-dichlorophenyl)ethanol (B56066). This transformation can be achieved using a variety of mild oxidizing agents to prevent over-oxidation to the carboxylic acid. chemistrysteps.comlibretexts.orgchemguide.co.ukbyjus.comchemistryviews.org

The precursor to this alcohol, and indeed a key starting material for many related syntheses, is 2,3-dichlorobenzaldehyde (B127699). chemicalbook.compatsnap.comguidechem.comgoogle.comgoogle.comchemicalbook.comgoogle.combeilstein-journals.org The synthesis of 2,3-dichlorobenzaldehyde itself is well-documented, with methods including the oxidation of 2,3-dichlorotoluene (B105489) and the reaction of diazonium salts derived from 2,3-dichloroaniline (B127971). chemicalbook.compatsnap.comgoogle.comgoogle.comgoogle.com

The reactivity of the aldehyde group is expected to follow typical patterns, including nucleophilic addition, condensation reactions, and oxidation to the corresponding carboxylic acid, 2-(2,3-dichlorophenyl)acetic acid. The dichlorophenyl moiety influences the reactivity of the aldehyde and provides a scaffold for the introduction of further chemical diversity.

Identification of Remaining Challenges and Future Research Directions

The most significant challenge concerning this compound is the profound lack of specific, published research data. While its existence is confirmed by its CAS number (114686-81-6) and availability from chemical suppliers, detailed spectroscopic characterization (NMR, IR, MS), physical properties, and a comprehensive study of its reactivity are conspicuously absent from the public domain. guidechem.comcookechem.comguidechem.comaccelachem.comkemix.com.au

Future research should prioritize the following:

Detailed Synthesis and Characterization: A definitive, high-yield synthesis of this compound needs to be developed and published. Crucially, this should be accompanied by a complete set of spectroscopic data to serve as a reference for future studies.

Exploration of Reactivity: A systematic investigation into the reactivity of the aldehyde group in this specific isomeric context is warranted. This would include its behavior in various named reactions and its potential for asymmetric transformations.

Computational Studies: Theoretical calculations could provide insights into the compound's electronic structure, conformational preferences, and predicted reactivity, guiding future experimental work. tandfonline.com

Potential for Further Exploration of Novel Reactivity and Applications

The true potential of this compound remains largely untapped. The unique substitution pattern of the dichlorophenyl ring could impart interesting biological activities or material properties to its derivatives. For instance, the analogous 2,3-dichlorophenylpiperazine is a known precursor in the synthesis of the atypical antipsychotic drug aripiprazole, highlighting the pharmaceutical relevance of the 2,3-dichlorophenyl motif. buct.edu.cn

Future exploration could focus on:

Medicinal Chemistry: The use of this compound as a scaffold to synthesize novel compounds with potential therapeutic applications. Its derivatives could be screened for a range of biological activities.

Agrochemicals: The synthesis of novel pesticides and herbicides, as the dichlorophenyl group is a common feature in many agrochemical compounds. guidechem.comgoogle.com

Materials Science: Incorporation of this molecule into larger polymeric structures or functional materials to investigate the influence of the dichlorophenyl group on material properties.

Q & A

Q. What are the most reliable synthetic routes for 2-(2,3-Dichlorophenyl)acetaldehyde, and how do reaction conditions affect yield?

Methodological Answer: The synthesis of this compound involves two primary pathways:

  • Pathway 1 : Guanidation of 2,3-dichlorophenyl ethanone under acidic conditions, yielding intermediates that are oxidized to the aldehyde .
  • Pathway 2 : Reaction of 2,3-dichlorobenzoyl cyanide with aminoguanidine bicarbonate in methanesulfonic acid/polyphosphoric acid, followed by hydrolysis to isolate the acetaldehyde derivative .

Q. Critical Variables :

  • Temperature : Pathway 1 requires strict control (25–40°C) to avoid side reactions.

  • Catalyst : Polyphosphoric acid in Pathway 2 enhances reaction efficiency but complicates purification.

  • Yield Comparison :

    MethodYield (%)Purity (%)Key Limitation
    Guanidation (Path 1)65–7090–95Byproduct formation
    Cyanide route (Path 2)80–85>98Requires hazardous reagents

Recommendation : Pathway 2 is preferable for high-purity applications, but safety protocols for handling cyanide intermediates are essential .

Q. How can researchers confirm the structural integrity of this compound?

Methodological Answer:

  • NMR Spectroscopy :
    • ¹H NMR : Look for characteristic aldehyde proton signals at δ 9.7–10.1 ppm and aromatic protons (δ 7.2–7.8 ppm) from the dichlorophenyl group .
    • ¹³C NMR : Aldehyde carbon appears at ~195 ppm; chlorine-substituted carbons resonate at 125–135 ppm .
  • Mass Spectrometry : Molecular ion peak at m/z 204 (C₈H₅Cl₂O⁺) with fragmentation patterns matching chlorine loss (e.g., m/z 169 for [C₈H₅ClO]⁺) .
  • IR Spectroscopy : Strong C=O stretch at ~1720 cm⁻¹ and C-Cl stretches at 550–750 cm⁻¹ .

Validation Tip : Cross-reference with computational models (e.g., PubChem’s InChI key: ASSIBPWXBDEJKL-UHFFFAOYSA-N for related analogs) .

Q. What stability considerations are critical for storing this compound?

Methodological Answer:

  • Degradation Risks :

    • Oxidation : The aldehyde group is prone to oxidation; store under inert gas (N₂/Ar) at –20°C.
    • Light Sensitivity : UV exposure accelerates decomposition; use amber glass vials.
    • Hydrolysis : Moisture leads to hydrate formation; include molecular sieves in storage containers .
  • Decomposition Products :

    ConditionProductsToxicity Notes
    High heatHCl gas, CO/CO₂Corrosive, requires fume hood
    Aqueous hydrolysis2,3-Dichlorophenylacetic acidLow acute toxicity

Advanced Research Questions

Q. How can synthetic protocols be optimized for scalable production of this compound?

Methodological Answer:

  • Continuous Flow Chemistry : Reduces reaction time and improves safety for Pathway 2 by minimizing exposure to cyanide intermediates .
  • Solvent Optimization : Replace polyphosphoric acid with biodegradable ionic liquids (e.g., [BMIM][PF₆]) to enhance recyclability .
  • Case Study : A 2024 pilot study achieved 92% yield using microwave-assisted synthesis (100 W, 15 min), though scalability remains unproven .

Q. Challenges :

  • Catalyst recovery in Pathway 2.
  • Regulatory hurdles for cyanide-based routes.

Q. What contradictory findings exist regarding the biological activity of this compound derivatives?

Methodological Answer:

  • Antimicrobial Studies :
    • Positive Results : Derivatives showed MIC = 8 µg/mL against S. aureus in a 2023 screen .
    • Negative Results : No activity against Gram-negative bacteria (E. coli MIC > 128 µg/mL) in the same study .
  • Mechanistic Ambiguities :
    • Proposed β-lactamase inhibition in some reports conflicts with NMR data showing no binding to TEM-1 enzyme .
  • Resolution Strategy :
    • Use isothermal titration calorimetry (ITC) to validate target engagement.
    • Test derivatives under standardized CLSI protocols .

Q. How can computational methods predict the reactivity of this compound in nucleophilic additions?

Methodological Answer:

  • DFT Calculations :
    • The aldehyde’s LUMO energy (–1.8 eV) indicates high electrophilicity, favoring reactions with amines/thiols .
    • Chlorine substituents lower electron density at the phenyl ring (Mulliken charge: –0.12 e), reducing para-substitution competitiveness .
  • Docking Studies :
    • Predict affinity for aldehyde dehydrogenases (e.g., ALDH1A1), suggesting potential as a prodrug scaffold .

Q. Software Tools :

  • Gaussian 16 for orbital analysis.
  • AutoDock Vina for protein-ligand modeling.

Q. Data Contradiction Analysis Table

IssueConflicting ReportsProposed ResolutionSource
Antimicrobial efficacyVaries by bacterial strain and assay methodStandardize CLSI protocols
Aldehyde stabilityDiscrepancies in decomposition ratesControl humidity/pH rigorously
Synthetic yieldLab-scale vs. pilot-scale resultsOptimize mixing/heat transfer

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.